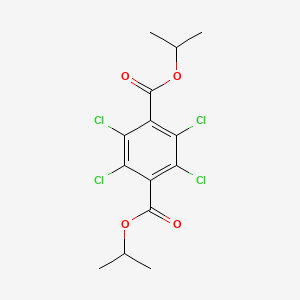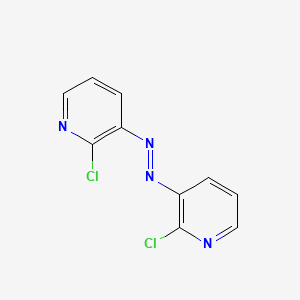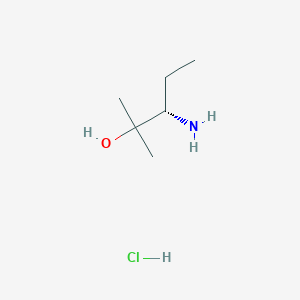
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester (TCTE) is an organic compound with a molecular formula of C8H6Cl4O2. TCTE is a derivative of terephthalic acid and is used as an intermediate in the production of dyes and pigments. TCTE is also used as a reagent in the synthesis of other organic compounds and as an additive in the production of lubricants, plastics, and rubber.
科学的研究の応用
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester is used in a wide range of scientific research applications, including in the synthesis of organic compounds, in the production of dyes and pigments, and in the production of lubricants, plastics, and rubber. 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester is also used in the study of the physical and chemical properties of organic compounds, in the study of the mechanism of action of drugs, and in the study of biochemical and physiological effects.
作用機序
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester acts as an intermediate in the production of dyes and pigments. It is also used as a reagent in the synthesis of other organic compounds and as an additive in the production of lubricants, plastics, and rubber. 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester is believed to act as a catalyst in the reaction of organic compounds, and it is also thought to be involved in the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester has been studied for its biochemical and physiological effects. It has been found to have a positive effect on the metabolism of carbohydrates, proteins, and lipids. It has also been found to have a positive effect on the production of hormones and neurotransmitters. In addition, 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester has been found to have an anti-inflammatory effect, and it has been found to be effective in the treatment of certain types of cancer.
実験室実験の利点と制限
The use of 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester in laboratory experiments has several advantages. 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester is relatively inexpensive and easy to obtain, and it is also non-toxic and non-carcinogenic. In addition, 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester is highly soluble in water, making it easy to use in a variety of laboratory experiments. However, 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester also has some limitations. It is not suitable for use in certain types of experiments, such as those involving the use of strong acids or bases. In addition, 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester is not very stable, and it may degrade over time.
将来の方向性
The use of 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester in scientific research is expected to continue to increase in the future. It is likely that new applications for 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester will be discovered, such as in the development of drugs and in the study of the biochemical and physiological effects of various compounds. In addition, 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester may be used in the synthesis of new organic compounds and in the production of new materials. Finally, 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester may be used in the development of new methods for the analysis of organic compounds.
合成法
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester can be synthesized through a variety of methods, including direct synthesis from terephthalic acid, oxidation of terephthalic acid, and reaction of terephthalic acid with isopropyl chloride. The direct synthesis method is the most commonly used, and involves the reaction of terephthalic acid with chlorine gas in aqueous solution. The oxidation method involves the reaction of terephthalic acid with oxygen in aqueous solution. The reaction of terephthalic acid with isopropyl chloride involves the reaction of terephthalic acid with isopropyl chloride in an organic solvent.
特性
IUPAC Name |
dipropan-2-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl4O4/c1-5(2)21-13(19)7-9(15)11(17)8(12(18)10(7)16)14(20)22-6(3)4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPUJMRTAXWFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














